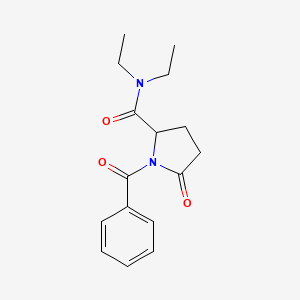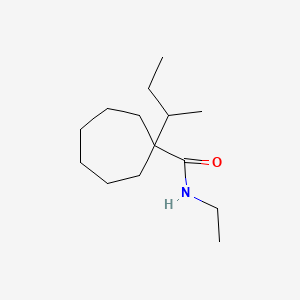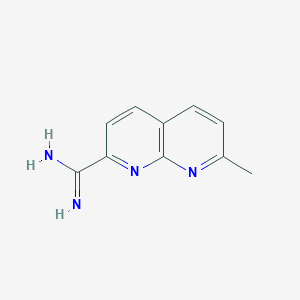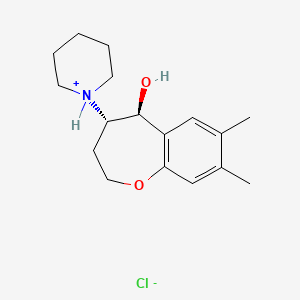
Triantimony tetrasulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triantimony tetrasulfide is an inorganic compound with the chemical formula ( \text{Sb}_3\text{S}_4 ). It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its distinct molecular structure and reactivity, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triantimony tetrasulfide can be synthesized through various methods. One common synthetic route involves the direct combination of antimony and sulfur at elevated temperatures. The reaction can be represented as: [ 3 \text{Sb} + 4 \text{S} \rightarrow \text{Sb}_3\text{S}_4 ] This reaction typically requires a controlled environment to ensure the proper stoichiometry and to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, this compound is produced using high-temperature furnaces where antimony and sulfur are combined under controlled conditions. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through various techniques, such as sublimation or recrystallization, to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triantimony tetrasulfide undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form antimony oxides and sulfur dioxide.
Reduction: It can be reduced by strong reducing agents to yield elemental antimony and hydrogen sulfide.
Substitution: In the presence of halogens, substitution reactions can occur, leading to the formation of antimony halides and sulfur.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Antimony oxides (( \text{Sb}_2\text{O}_3 ), ( \text{Sb}_2\text{O}_5 )) and sulfur dioxide (( \text{SO}_2 )).
Reduction: Elemental antimony (( \text{Sb} )) and hydrogen sulfide (( \text{H}_2\text{S} )).
Substitution: Antimony halides (( \text{SbCl}_3 ), ( \text{SbBr}_3 )) and elemental sulfur (( \text{S} )).
Wissenschaftliche Forschungsanwendungen
Triantimony tetrasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a reagent in various chemical reactions.
Biology: Research has explored its potential use in biological systems, particularly in the study of its interactions with biomolecules.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of semiconductors, pigments, and as a flame retardant in various materials.
Wirkmechanismus
The mechanism by which triantimony tetrasulfide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. Its antimicrobial properties are attributed to its ability to disrupt cellular processes in microorganisms. In industrial applications, its flame-retardant properties are due to its ability to form a protective barrier that prevents the spread of flames.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasulfur tetranitride (( \text{S}_4\text{N}_4 )): Known for its explosive properties and unique structure.
Tetraarsenic tetrasulfide (( \text{As}_4\text{S}_4 )): Used in traditional medicine and as a pigment.
Vanadium tetrasulfide (( \text{VS}_4 )): Exhibits peroxidase-like activity and is used in catalytic applications.
Uniqueness of Triantimony Tetrasulfide
This compound is unique due to its specific combination of antimony and sulfur, which imparts distinct chemical and physical properties. Its applications in various fields, from industrial to biological, highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
61349-45-9 |
|---|---|
Molekularformel |
H3S4Sb3- |
Molekulargewicht |
496.6 g/mol |
InChI |
InChI=1S/H2S.3S.3Sb.2H/h1H2;;;;;;;;/p-1 |
InChI-Schlüssel |
FGCXRVJLPGCLJJ-UHFFFAOYSA-M |
Kanonische SMILES |
[SH-].S1[SbH]S[Sb]S[SbH]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


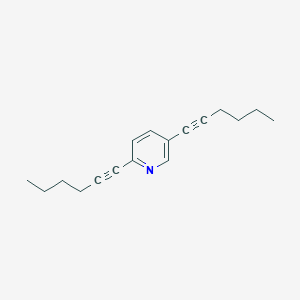
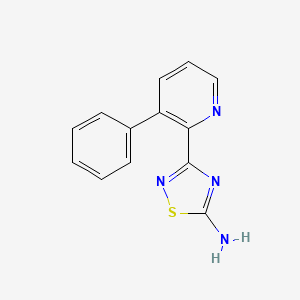
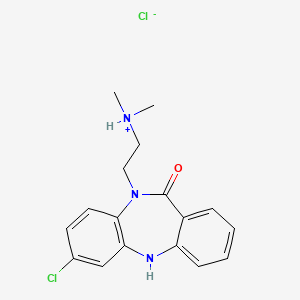
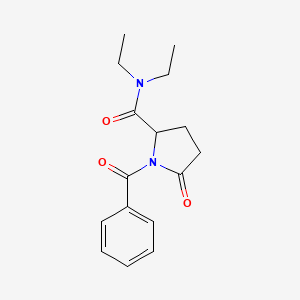
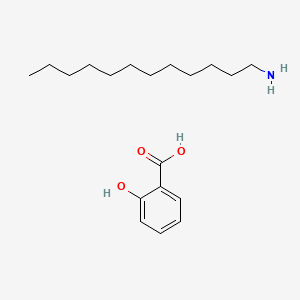


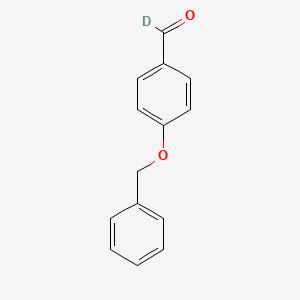
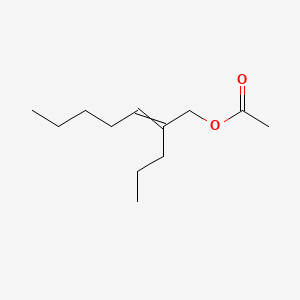
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
